molecular formula C22H25NO4S B3990604 3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B3990604
M. Wt: 399.5 g/mol
InChI Key: ZMXSNRFRMFHTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” is a complex organic compound that belongs to the class of pyrrolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes, thiophene derivatives, and pyrrolinone precursors. Common synthetic routes could involve:

    Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy ketones.

    Cyclization Reactions: Forming the pyrrolinone ring through intramolecular cyclization.

    Functional Group Transformations: Introducing hydroxyl, methoxy, and other functional groups through various organic reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” involves its interaction with molecular targets and pathways. This could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-(3-methoxypropyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
  • 3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylphenyl)]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Uniqueness

“3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” stands out due to its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-hydroxy-1-(3-methoxypropyl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-14(2)15-7-9-16(10-8-15)19-18(20(24)17-6-4-13-28-17)21(25)22(26)23(19)11-5-12-27-3/h4,6-10,13-14,19,25H,5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXSNRFRMFHTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Reactant of Route 3
3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Reactant of Route 6
3-Hydroxy-1-(3-methoxypropyl)-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.